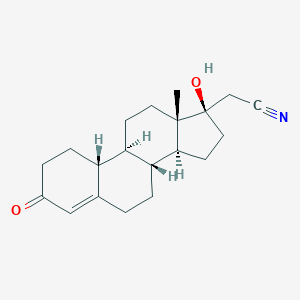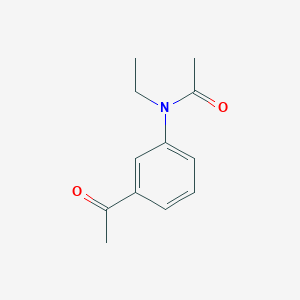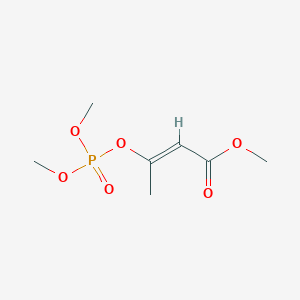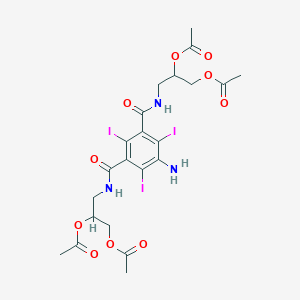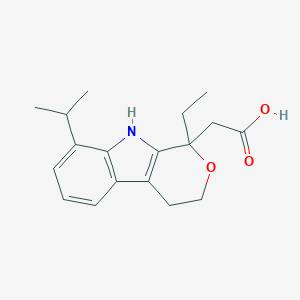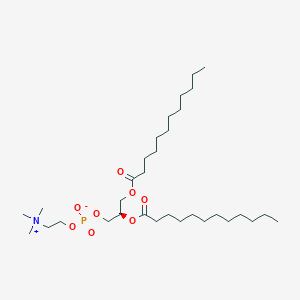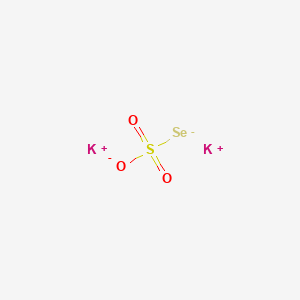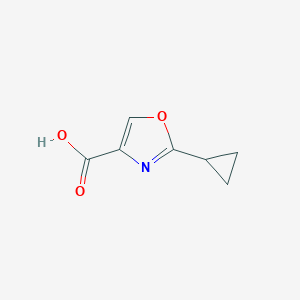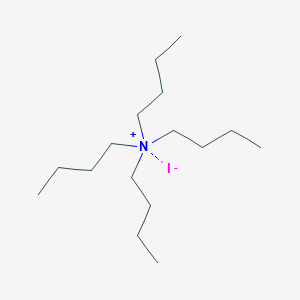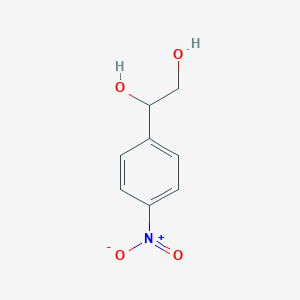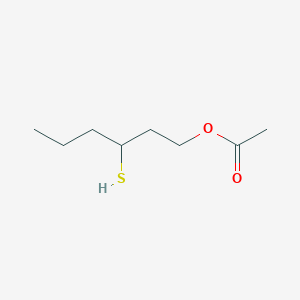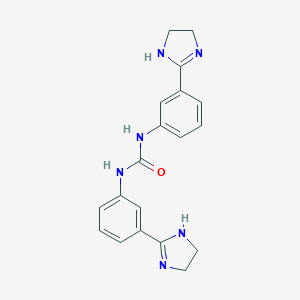
Imidocarb
Overview
Description
Imidocarb is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective against infections caused by Babesia and other parasites. The compound is known for its ability to treat and prevent diseases such as babesiosis and anaplasmosis in animals .
Mechanism of Action
Target of Action
Imidocarb is a carbanilide derivative with antiprotozoal activity . It is primarily used in veterinary medicine for the treatment of infections with parasites such as Babesia and other protozoa . The primary targets of this compound are these protozoan parasites, particularly those that cause babesiosis .
Mode of Action
- Interference with Polyamines : this compound may interfere with the production and/or utilization of polyamines in the parasite Trypanosoma brucei . Polyamines are organic compounds that play a crucial role in cell growth and division .
- Prevention of Inositol Entry : this compound may prevent the entry of inositol into the erythrocyte (red blood cell) containing the Babesia parasite . Inositol is a carbohydrate that is vital for the survival of the parasite .
Biochemical Pathways
This compound’s action against the parasites affects the biochemical pathways related to the production and utilization of polyamines and the entry of inositol into the erythrocytes . By interfering with these pathways, this compound disrupts the normal functioning of the parasites, leading to their eventual death .
Pharmacokinetics
It is generally accepted that this compound is administered as the dipropionate salt and is usually given by subcutaneous or intramuscular injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in the death of the targeted parasites, thereby treating the infection . It has been observed that this compound can cause alterations in the number and size of nuclei and changes in the morphology of the cytoplasm of the parasites . These changes disrupt the normal functioning of the parasites and lead to their death .
Biochemical Analysis
Cellular Effects
Imidocarb has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to treat dogs naturally infected with the Babesia microti-like piroplasm, where it was found to reduce clinical signs and laboratory abnormalities . It has also been shown to have a curative effect on rats with experimental Trypanosoma brucei infection .
Molecular Mechanism
It is believed to interfere with the production and/or utilization of polyamines, or prevent the entry of inositol into the erythrocyte containing the parasite .
Temporal Effects in Laboratory Settings
In a study assessing the safety and tolerance of this compound in dogs naturally infected with Babesia microti-like piroplasm, it was observed that clinical signs were mostly reduced by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy . Over the course of a year, clinical relapse was observed in some dogs treated with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study on dogs naturally infected with Babesia microti-like piroplasm, this compound was administered at a dose of 5 mg/kg subcutaneously, with two doses given 14 days apart . This dosage was found to be effective in reducing clinical signs and laboratory abnormalities .
Metabolic Pathways
It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .
Transport and Distribution
This compound is usually administered as the dipropionate salt by subcutaneous or intramuscular injection . Following administration, absorption of the dose is rapid, with mean peak blood concentrations occurring 1 hour after dosing . More than 70% of the administered radioactivity was bound to plasma proteins .
Subcellular Localization
It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of imidocarb involves several steps:
Formation of Nitrobenzoyl Chloride: Nitrobenzoic acid is mixed with thionyl chloride and refluxed at 80°C for 4 hours. .
Formation of 2-(3-Nitrophenyl)imidazoline: Nitrobenzoyl chloride is added to acetonitrile along with P-Mo-V heteropolyacid and ethylenediamine. .
Reduction to 2-(3-Aminophenyl)imidazoline Hydrochloride: The nitrophenyl compound is reduced using palladium carbon and hydrogenation to form the aminophenyl derivative
Formation of this compound: The aminophenyl compound is reacted with N-dimethylformamide and urea at 155°C for 4.5 hours. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques and catalysts helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Imidocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon and hydrogen gas are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its hydrochloride and dipropionate salts .
Scientific Research Applications
Imidocarb has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on protozoal parasites and its potential use in controlling parasitic infections.
Medicine: Investigated for its therapeutic potential in treating protozoal infections in animals.
Industry: Used in the development of veterinary pharmaceuticals and as a standard in analytical methods .
Comparison with Similar Compounds
Imidocarb is compared with other antiprotozoal agents such as atovaquone and buparvaquone:
Atovaquone: Used in combination with azithromycin for treating protozoal infections. It has a different mechanism of action, targeting the mitochondrial electron transport chain.
Buparvaquone: Another antiprotozoal agent used in combination with azithromycin. It also targets the mitochondrial electron transport chain but has a different chemical structure.
This compound is unique in its ability to block nutrient entry into the parasite, making it effective against a wide range of protozoal infections .
Similar Compounds
- Atovaquone
- Buparvaquone
- Azithromycin (when used in combination with the above compounds)
This compound stands out due to its unique mechanism of action and its effectiveness in veterinary medicine .
Properties
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVFJUWLLRELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5318-76-3 (di-hydrochloride) | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048345 | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27885-92-3 | |
| Record name | Imidocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidocarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


